molecular formula C15H19N3O3S B2533543 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2379993-74-3

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2533543
CAS No.: 2379993-74-3
M. Wt: 321.4
InChI Key: AMWKNZVAHQNFSW-UHFFFAOYSA-N
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Description

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carbonitrile group and a methoxy group linked to a piperidine ring, which is further substituted with a cyclopropylsulfonyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyclopropylsulfonyl group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.

    Attachment of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction.

    Formation of the pyridine ring: The final step involves the construction of the pyridine ring, which can be achieved through various methods, including cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonitrile group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Biological Studies: It can be used as a tool compound to study the effects of cyclopropylsulfonyl and piperidine moieties on biological systems.

    Chemical Biology: The compound can be used to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl group may play a role in enhancing the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological properties and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c16-9-12-5-6-17-15(8-12)21-11-13-2-1-7-18(10-13)22(19,20)14-3-4-14/h5-6,8,13-14H,1-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWKNZVAHQNFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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